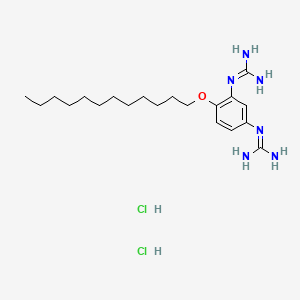

![molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole CAS No. 889860-85-9](/img/structure/B1674638.png)

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

説明

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are studied. This includes properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

- Research suggests that GAT229, along with its enantiomer GAT228, can modulate CB1 signaling to reduce pain responses in corneal hyperalgesia (inflammation and heightened sensitivity) following corneal injury .

- For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives exhibited anti-HIV activity against both HIV-1 and HIV-2 strains in acutely infected cells .

- GAT229 has been investigated for its effects on intraocular pressure reduction in a transgenic mouse model of ocular hypertension .

- Although not directly related to GAT229, it’s interesting to note that GLP-1 receptor agonists (such as exenatide) have been effective in controlling blood glucose levels by various mechanisms, including increasing insulin secretion, inhibiting glucagon secretion, and reducing caloric intake and body weight .

Allosteric Cannabinoid Receptor 1 (CB1) Ligands

Enhancement of CB1 Receptor Activity

Anti-HIV Activity

Other Biological Effects

Comparison with Other GLP-1 Receptor Agonists

作用機序

Target of Action

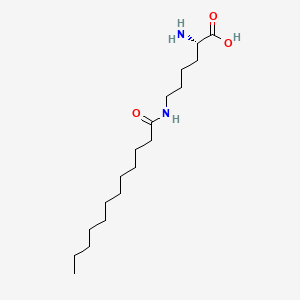

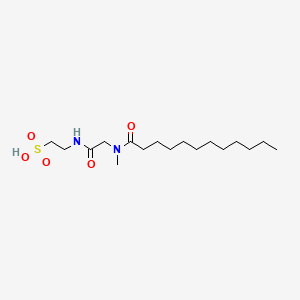

GAT229, also known as “3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole” or “(S)-3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole”, is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1) . The CB1 receptor is the most abundant G protein-coupled receptor (GPCR) in the brain, where it acts as a synaptic circuit breaker for hyperexcitability by decreasing neurotransmitter release .

Mode of Action

It binds at the extracellular (EC) ends of TMH2/3, just beneath the EC1 loop . At this site, this compound can act as a CB1 PAM only . This indicates that allosteric modulation may represent the net effect of binding at multiple sites .

Biochemical Pathways

GAT229 enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing human recombinant CB1 (hCB1), as well as the activity of 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA) in arrestin2 recruitment assays . It also increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1 . This suggests that GAT229 potentiates endocannabinoid CB1 agonism by AEA to a larger extent compared with 2-AG .

Pharmacokinetics

It is known that gat229 is a solid compound with a molecular weight of 3424 and is soluble in DMSO at 20 mg/mL . This information might suggest good bioavailability, but further studies would be needed to confirm this.

Result of Action

It also reduces intraocular pressure by 5.8 and 7.7 mm Hg after 6 and 12 hours, respectively, in a transgenic mouse model of ocular hypertension .

Action Environment

It is known that gat229 is stable for at least 4 years when stored at -20°c

Safety and Hazards

特性

IUPAC Name |

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)